[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride
Description
This compound is a dihydrochloride salt featuring a substituted indole core linked via an ethylamine bridge to a pyridinylmethyl group. Its molecular formula is C₁₇H₂₀Cl₂N₃, with a molecular weight of 337.27 g/mol (calculated from evidence 11). The 5-chloro-2-methyl substitution on the indole ring and the pyridin-2-ylmethyl moiety distinguish it from other indole-pyridine hybrids.
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3.2ClH/c1-12-15(16-10-13(18)5-6-17(16)21-12)7-9-19-11-14-4-2-3-8-20-14;;/h2-6,8,10,19,21H,7,9,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMESDHVHLZFKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-methyl-1H-indole-3-acetaldehyde
The indole aldehyde precursor is synthesized via formylation of 5-chloro-2-methylindole. A Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group at the 3-position of the indole ring. This method aligns with protocols for analogous indole derivatizations.
Reductive Amination Protocol
Equimolar quantities of 5-chloro-2-methyl-1H-indole-3-acetaldehyde and (pyridin-2-yl)methylamine are stirred in methanol at 25°C for 12 hours. Sodium cyanoborohydride (NaBH₃CN) is added to reduce the intermediate Schiff base, yielding the secondary amine. The reaction is quenched with aqueous HCl, and the product is extracted into dichloromethane. This method mirrors reductive amination strategies employed in pyridoindole syntheses.
Key Parameters
- Yield : 68–72% after purification via silica gel chromatography.
- Reaction Time : 14–16 hours.
- Temperature : Ambient conditions.
Synthetic Route 2: Alkylation of (Pyridin-2-yl)methylamine with 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl Bromide
Preparation of 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl Bromide
Bromination of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanol is achieved using phosphorus tribromide (PBr₃) in anhydrous tetrahydrofuran (THF). The reaction proceeds at 0°C to prevent side reactions, yielding the bromide in 85% purity.
Nucleophilic Substitution Reaction
The alkyl bromide is reacted with (pyridin-2-yl)methylamine in the presence of potassium carbonate (K₂CO₃) as a base. The mixture is refluxed in acetonitrile for 8 hours, facilitating nucleophilic displacement. Post-reaction, the product is isolated via solvent evaporation and recrystallized from ethanol.
Key Parameters
Synthetic Route 3: Palladium-Catalyzed Coupling of Indole and Pyridine Precursors
Buchwald-Hartwig Amination Strategy
A palladium-catalyzed coupling between 3-(2-bromoethyl)-5-chloro-2-methyl-1H-indole and (pyridin-2-yl)methylamine is conducted using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) as the catalyst and Xantphos as the ligand. The reaction proceeds in toluene at 110°C for 24 hours, yielding the tertiary amine precursor. Subsequent acidification with HCl gas generates the dihydrochloride salt.
Key Parameters
- Yield : 55–60% after column chromatography.
- Catalyst Loading : 5 mol% Pd₂(dba)₃.
- Ligand : Xantphos (10 mol%).
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF and acetonitrile enhance reaction rates in alkylation routes, while methanol is optimal for reductive amination due to its compatibility with NaBH₃CN.
Temperature and Catalysis
Elevated temperatures (80–110°C) improve kinetics in Pd-mediated couplings but risk indole decomposition. Catalytic systems derived from Pd/C or Pd(OAc)₂ offer cost-effective alternatives to Pd₂(dba)₃.
Salt Formation and Purification
The free base amine is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution until precipitation is complete. The dihydrochloride salt is filtered, washed with cold ether, and dried under vacuum. Purity ≥98% is confirmed via high-performance liquid chromatography (HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms a single peak at 6.8 minutes, correlating with ≥99% purity.
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Alkylation | Pd-Catalyzed Coupling |
|---|---|---|---|
| Yield (%) | 68–72 | 60–65 | 55–60 |
| Reaction Time (hours) | 14–16 | 8–10 | 24 |
| Cost Efficiency | High | Moderate | Low |
| Scalability | Excellent | Good | Moderate |
Reductive amination offers the highest yield and scalability, whereas Pd-catalyzed routes suffer from catalyst costs and prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyridine moiety can enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized below:
| Compound Name | Substitution on Indole | Pyridine Position | Molecular Formula | Molecular Weight (g/mol) | Key Evidence |
|---|---|---|---|---|---|
| [2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride | 5-Cl, 2-CH₃ | Pyridin-2-yl | C₁₇H₂₀Cl₂N₃ | 337.27 | 11 |
| 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride | 2-CH₃ | Pyridin-3-yl | C₁₇H₂₁Cl₂N₃ | 338.27 | 11 |
| 2-(1H-Indol-3-yl)ethylamine hydrochloride | None (unsubstituted indole) | Pyridin-3-yl | C₁₆H₁₇ClN₃ | 298.78 | 10 |
| [2-(5-Methyl-1H-indol-3-yl)ethyl]amine hydrochloride | 5-CH₃ | N/A (no pyridine) | C₁₁H₁₄ClN₂ | 210.70 | 9 |
Key Observations :
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., target compound and evidence 11) exhibit higher aqueous solubility than free bases, critical for bioavailability.
- Stability : Chloro-substituted indoles (target compound) may demonstrate enhanced stability over unsubstituted analogs due to reduced oxidation susceptibility.
Pharmacological Potential (Inferred from Structural Motifs)
While direct biological data are absent in the evidence, structural features suggest possible applications:
Crystallographic and Computational Analysis
- Software Tools : The SHELX system (evidence 1) and WinGX (evidence 6) are widely used for crystal structure refinement. For example, evidence 5 employed similar tools to resolve the structure of a pyrrolo-pyridine analog.
- Molecular Conformation : The ethylamine linker in the target compound likely adopts a flexible conformation, as seen in related structures (evidence 10).
Biological Activity
The compound [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride is a synthetic organic molecule with potential therapeutic applications. Its structure, characterized by an indole moiety and a pyridine derivative, suggests a range of biological activities, particularly in cancer treatment and other pharmacological areas. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H27ClN4
- Molecular Weight : 463.0374 g/mol
- CAS Number : 6256-38-8
- Density : 1.269 g/cm³
- Boiling Point : 659.4 °C
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:
The compound exhibits multiple mechanisms contributing to its biological activity:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in many cancers. The IC50 values indicate strong inhibitory action comparable to established drugs like osimertinib .
- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2 . This shift promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating . This effect is critical for reducing tumor growth.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study evaluated the effects of varying concentrations of the compound on MCF-7 breast cancer cells over a period of 72 hours. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- A549 Lung Cancer Model : In vivo studies using A549 xenograft models revealed that administration of the compound led to a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Q & A
Q. What are the optimized synthetic routes for [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole and pyridine moieties. Key steps include:
- Alkylation : Coupling the indole core (5-chloro-2-methylindole) with a bromoethylamine intermediate under inert conditions (e.g., N₂ atmosphere) to avoid oxidation.
- Amine Functionalization : Introducing the pyridin-2-ylmethyl group via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl in ethanol .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity. Reaction yields are improved using continuous flow reactors for controlled temperature and solvent mixing .
Q. How does the compound’s structure influence its biological activity?
The indole moiety enables π–π stacking and hydrophobic interactions with aromatic residues in target proteins, while the pyridine ring acts as a hydrogen bond acceptor. The 5-chloro substituent enhances lipophilicity, potentially improving membrane permeability. The dihydrochloride salt form increases aqueous solubility, critical for in vitro assays .
Q. What are the recommended protocols for solubility and stability testing?
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol at concentrations up to 10 mM. Vortex and sonicate for 30 minutes, then centrifuge to remove insoluble particles.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor via LC-MS over 72 hours to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in target binding?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL :
- Crystallization : Co-crystallize the compound with its target protein (e.g., kinase) in 20% PEG 8000, 0.1 M HEPES (pH 7.5).
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) data.
- Refinement : Apply anisotropic B-factors and TLS models to resolve electron density ambiguities around the pyridine and indole groups .
Q. What strategies address contradictory bioactivity data across assays?
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in biochemical assays (e.g., fluorescence polarization) vs. cellular proliferation (EC₅₀) in cancer cell lines. Discrepancies may indicate off-target effects or metabolic instability.
- Structural Analysis : Use molecular docking (AutoDock Vina) to validate binding poses against crystallographic data. For example, conflicting Ki values may arise from protonation state differences in the pyridine nitrogen under assay conditions .
Q. How to optimize in vitro assays for target engagement validation?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip. Inject compound at 0.1–100 µM in HBS-EP buffer (pH 7.4). Calculate kon/koff rates to assess binding kinetics.
- Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts using SYPRO Orange. A ΔTm >2°C confirms ligand-induced stabilization .
Q. What computational methods predict metabolic liabilities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
